molecular formula C19H19FN6O2 B2567034 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2380182-00-1

5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2567034
CAS No.: 2380182-00-1
M. Wt: 382.399
InChI Key: ZHBLSGTWMZDHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyrazole-carbonyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Introduction of the fluorine atom: Fluorination can be achieved using reagents such as elemental fluorine (F2) or other fluorinating agents.

    Attachment of the methoxyphenyl group: This step involves the coupling of a methoxyphenyl derivative to the pyrimidine core.

    Formation of the pyrazole-carbonyl-piperazine moiety: This involves the synthesis of the pyrazole ring followed by its attachment to the piperazine ring, which is then coupled to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives
  • 5-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

5-fluoro-4-(4-methoxyphenyl)-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-28-15-4-2-13(3-5-15)17-16(20)18(22-12-21-17)25-6-8-26(9-7-25)19(27)14-10-23-24-11-14/h2-5,10-12H,6-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBLSGTWMZDHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CNN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.